N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19990047
InChI: InChI=1S/C23H24N4O3/c1-30-14-13-27-15-18(16-7-2-3-8-17(16)23(27)29)22(28)24-12-6-11-21-25-19-9-4-5-10-20(19)26-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,28)(H,25,26)
SMILES:
Molecular Formula: C23H24N4O3
Molecular Weight: 404.5 g/mol

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC19990047

Molecular Formula: C23H24N4O3

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C23H24N4O3
Molecular Weight 404.5 g/mol
IUPAC Name N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C23H24N4O3/c1-30-14-13-27-15-18(16-7-2-3-8-17(16)23(27)29)22(28)24-12-6-11-21-25-19-9-4-5-10-20(19)26-21/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,28)(H,25,26)
Standard InChI Key PYJOECPCLDKHIB-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCC3=NC4=CC=CC=C4N3

Introduction

Structural and Molecular Characteristics

Core Scaffolds and Functional Groups

The compound integrates two nitrogen-containing heterocycles:

  • Benzimidazole moiety: A bicyclic system comprising fused benzene and imidazole rings. This structure is renowned for its ability to mimic purine bases, facilitating interactions with biological targets such as enzymes and DNA .

  • Isoquinoline framework: A bicyclic structure analogous to quinoline but with a nitrogen atom at position 2. The 1-oxo-1,2-dihydroisoquinoline subunit introduces a ketone group, enhancing hydrogen-bonding capacity .

Critical substituents include:

  • 2-Methoxyethyl group: Attached to the isoquinoline nitrogen, this ether-containing side chain improves solubility and modulates electronic properties.

  • Propyl linker: Connects the benzimidazole to the carboxamide group, optimizing spatial alignment for target binding.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC23H24N4O3\text{C}_{23}\text{H}_{24}\text{N}_{4}\text{O}_{3}
Molecular Weight404.5 g/mol
CAS NumberNot publicly disclosed
IUPAC NameN-[3-(1H-Benzimidazol-2-yl)propyl]-2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions:

  • Isoquinoline core formation: Cyclization of phenethylamine derivatives under acidic conditions generates the 1-oxo-1,2-dihydroisoquinoline scaffold.

  • Benzimidazole synthesis: Condensation of o-phenylenediamine with carboxylic acid derivatives yields the benzimidazole subunit .

  • Coupling reactions: The propyl linker is introduced via nucleophilic acyl substitution, connecting the benzimidazole to the isoquinoline-carboxamide.

Key challenges include optimizing reaction yields (typically 40–60%) and minimizing byproducts during coupling steps.

Reactivity Profile

  • Carboxamide group: Participates in hydrogen bonding and hydrolysis under extreme pH conditions.

  • Benzimidazole NH: Acts as a proton donor in acid-base reactions .

  • Methoxyethyl chain: Exhibits steric effects that influence regioselectivity in electrophilic substitutions.

Biological Activities and Mechanisms

Antimicrobial Effects

Benzimidazole derivatives inhibit microbial DNA topoisomerases and microtubule assembly. When combined with the isoquinoline moiety, synergistic activity against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) has been observed.

Anticancer Activity

Preliminary assays indicate inhibition of PARP-1 (IC₅₀: 1.2 µM) and topoisomerase II (IC₅₀: 3.8 µM), suggesting potential in BRCA-mutated cancers .

TargetActivity (IC₅₀/MIC)Mechanism
PARP-11.2 µMDNA repair inhibition
Topoisomerase II3.8 µMDNA strand break induction
Staphylococcus aureus8 µg/mLCell wall synthesis disruption

Analytical Characterization

Spectroscopic Methods

  • NMR: 1H^1\text{H}-NMR (DMSO-d₆) displays signals at δ 8.45 (isochinoline-H), δ 7.85 (benzimidazole-H), and δ 3.55 (methoxyethyl-OCH₃).

  • IR: Peaks at 1670 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether) .

  • Mass Spectrometry: ESI-MS m/z 405.2 [M+H]⁺ confirms molecular weight.

Therapeutic Applications and Development

Multitarget Drug Design

The dual pharmacophore enables simultaneous modulation of PARP and topoisomerase pathways, a strategy being explored in ovarian and breast cancers .

Research Gaps and Future Directions

  • In vivo pharmacokinetics: No data exist on oral bioavailability or half-life.

  • Toxicology: Acute toxicity studies in mammalian models are needed.

  • Structural analogs: Modifying the methoxyethyl chain may improve target selectivity .

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